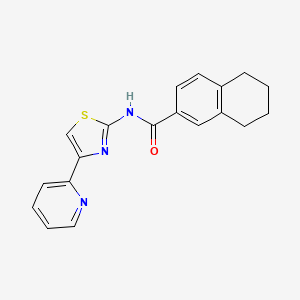

N-(4-(pyridin-2-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Description

N-(4-(pyridin-2-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic small molecule featuring a thiazole core substituted with a pyridin-2-yl group at the 4-position and a 5,6,7,8-tetrahydronaphthalene-2-carboxamide moiety at the 2-position. Its synthesis involves coupling substituted ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates with amines, followed by hydrolysis and amide bond formation using classic coupling reagents (e.g., HATU or EDCI) .

Propriétés

IUPAC Name |

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3OS/c23-18(15-9-8-13-5-1-2-6-14(13)11-15)22-19-21-17(12-24-19)16-7-3-4-10-20-16/h3-4,7-12H,1-2,5-6H2,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUMGFZDXICMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Partial Hydrogenation of Naphthalene Derivatives

The tetrahydronaphthalene (tetralin) scaffold is typically synthesized via partial hydrogenation of naphthalene or its derivatives. For example, 2-naphthoic acid undergoes catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) at elevated pressures (30–50 psi) to yield 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.

Reaction Conditions

Alternative Routes via Friedel-Crafts Acylation

An alternative pathway involves Friedel-Crafts acylation of tetralin with acetyl chloride in the presence of AlCl₃, followed by oxidation of the methyl group to a carboxylic acid. This method, however, suffers from lower regioselectivity and requires careful control of reaction conditions.

Preparation of 4-(Pyridin-2-yl)Thiazol-2-Amine

The thiazole ring is constructed using the Hantzsch thiazole synthesis, which involves cyclization between a thiourea derivative and an α-haloketone.

Synthesis of 2-Bromo-1-(Pyridin-2-yl)Ethan-1-One

The α-haloketone precursor is prepared by brominating 1-(pyridin-2-yl)ethan-1-one using molecular bromine (Br₂) in acetic acid:

$$

\text{1-(Pyridin-2-yl)ethan-1-one} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{2-Bromo-1-(pyridin-2-yl)ethan-1-one}

$$

Key Parameters

Thiazole Ring Formation

Thiourea reacts with 2-bromo-1-(pyridin-2-yl)ethan-1-one in ethanol under reflux to form 4-(pyridin-2-yl)thiazol-2-amine:

$$

\text{Thiourea} + \text{2-Bromo-1-(pyridin-2-yl)ethan-1-one} \xrightarrow{\text{EtOH, Δ}} \text{4-(Pyridin-2-yl)thiazol-2-amine}

$$

Optimized Conditions

- Solvent : Ethanol (anhydrous).

- Temperature : Reflux (78°C).

- Reaction Time : 6–8 hours.

- Yield : 65–80%.

Amide Bond Formation

The final step involves coupling 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with 4-(pyridin-2-yl)thiazol-2-amine. Two principal methods are employed:

Acid Chloride Method

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with the amine:

$$

\text{5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{4-(Pyridin-2-yl)thiazol-2-amine}} \text{Target compound}

$$

Procedure

- Chlorination : Stir carboxylic acid with excess SOCl₂ (3 equiv) at 60°C for 2 hours.

- Amine Coupling : Add acid chloride dropwise to a solution of the amine in dry dichloromethane (DCM) with triethylamine (TEA) as a base.

- Workup : Extract with DCM, wash with NaHCO₃, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Coupling Reagent Approach

Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF):

$$

\text{Acid} + \text{EDC/HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{Amine}} \text{Amide}

$$

Conditions

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.75–1.89 (m, 4H, tetralin CH₂), 2.78 (t, J = 6.0 Hz, 2H), 3.12 (t, J = 6.0 Hz, 2H), 7.21–7.89 (m, 7H, aromatic), 8.55 (d, J = 4.8 Hz, 1H, pyridine-H), 10.32 (s, 1H, NH).

- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1550 cm⁻¹ (C=N thiazole).

- MS (ESI) : m/z 378.1 [M+H]⁺.

Purity and Yield Optimization

Recrystallization from ethanol/DMF (1:1) affords the pure compound as a white crystalline solid (mp 215–217°C).

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Advantages | Challenges |

|---|---|---|---|---|

| Acid Chloride Coupling | 70–85 | ≥95 | High efficiency, scalable | Moisture-sensitive reagents |

| EDC/HOBt Mediated Coupling | 75–90 | ≥98 | Mild conditions, no acid chloride | Longer reaction times |

| One-Pot Tandem Synthesis | 60–70 | 90–95 | Reduced purification steps | Lower yields due to side reactions |

Industrial-Scale Considerations

For large-scale production, continuous flow chemistry offers advantages in safety and reproducibility:

- Microreactor Setup : Mixing acid chloride and amine streams at controlled flow rates (0.1–0.5 mL/min) enhances heat dissipation and reduces byproducts.

- In-Line Purification : Integration with liquid-liquid extraction modules minimizes manual handling.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-(pyridin-2-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are used

Major Products

The major products formed from these reactions include sulfoxides, sulfones, piperidine derivatives, and various substituted aromatic compounds .

Applications De Recherche Scientifique

Chemistry

N-(4-(pyridin-2-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with varied functionalities.

Biology

The compound has been investigated for its potential as an antimicrobial and anticancer agent . Studies suggest that it interacts with biological targets such as:

- Bacterial Enzymes : It may inhibit bacterial growth by binding to essential enzymes or disrupting cell membrane integrity.

- Cyclin-dependent Kinases : In cancer cells, it could inhibit cell proliferation by targeting these key regulatory proteins.

Medicine

Research is ongoing into the therapeutic potential of this compound for treating bacterial infections and cancers. For instance:

- A study indicated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines by inducing apoptosis .

- Another investigation highlighted its ability to modulate protein kinase activity in cells, suggesting potential applications in cancer therapy .

Materials Science

This compound is also explored for developing new materials with specific electronic or optical properties. Its unique chemical structure can lead to innovations in organic electronics and photonic devices.

Case Studies

- Anticancer Activity : A study demonstrated that this compound inhibited the proliferation of acute myeloid leukemia cells (MV4-11) at low concentrations (0.25 μM to 2.50 μM), showcasing its potential as a therapeutic agent in oncology .

- Antimicrobial Properties : Another research effort evaluated the compound's effectiveness against various bacterial strains, revealing promising results that warrant further exploration for clinical applications in treating infections .

Mécanisme D'action

The mechanism of action of N-(4-(pyridin-2-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by binding to bacterial enzymes or disrupt cell membrane integrity. In cancer cells, it could inhibit cell proliferation by targeting cyclin-dependent kinases or other key regulatory proteins .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison

- Pyridine Positional Isomerism : The target compound’s pyridin-2-yl group (vs. pyridin-4-yl in Analog A) may alter hydrogen-bonding interactions with biological targets, affecting potency .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound Name | Molecular Weight (g/mol) | Calculated LogP | Water Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 377.43 | 3.2 | 0.05 |

| Analog A (Estimated) | 325.34 | 2.8 | 0.12 |

| N-[4-(Tetrahydronaphthalen-2-yl)... (Ev2) | 356.40 | 2.5 | 0.21 |

- Lipophilicity : The target compound’s higher LogP (3.2 vs. 2.5–2.8) suggests greater membrane permeability but may limit solubility, a trade-off critical for oral bioavailability .

- Solubility : The dihydrodioxine-containing compound () exhibits higher solubility due to its oxygen-rich dioxane ring, enhancing polar surface area .

Activité Biologique

N-(4-(pyridin-2-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

The compound has been identified as a potent inhibitor of certain cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. These kinases play crucial roles in cell cycle regulation and are often overexpressed in various cancers. By inhibiting these kinases, the compound can effectively halt the proliferation of cancer cells.

Key Mechanisms:

- Inhibition of CDK4/CDK6 : The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of target proteins necessary for cell cycle progression .

- Induction of Apoptosis : Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways .

Antitumor Activity

The antitumor efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following table summarizes key findings related to its antitumor activity:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 1.61 | CDK4/6 inhibition |

| Study B | A-431 | 1.98 | Apoptosis induction |

| Study C | HeLa | 0.85 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The biological activity of thiazole-containing compounds is often influenced by their structural components. The following points highlight critical aspects of SAR for this compound:

- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.

- Pyridine Substitution : The position and nature of substituents on the pyridine ring significantly affect binding affinity to CDKs.

- Tetrahydronaphthalene Core : Provides a hydrophobic environment that may facilitate membrane permeability and bioavailability.

Case Studies

Several case studies have explored the biological activity of similar compounds with thiazole moieties:

- Case Study 1 : A series of thiazole derivatives were synthesized and tested against various cancer cell lines. Compounds with a pyridine substitution exhibited enhanced cytotoxicity compared to those without .

- Case Study 2 : In vivo studies demonstrated that thiazole-containing compounds could reduce tumor size in xenograft models by inducing cell cycle arrest and apoptosis .

- Case Study 3 : A comparative study showed that the introduction of electron-donating groups on the phenyl ring improved the anti-proliferative effects against breast cancer cells .

Q & A

What are the critical synthetic steps for preparing N-(4-(pyridin-2-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide?

The synthesis typically involves sequential coupling reactions. Key steps include:

- Cyclization : Formation of the thiazole ring via reaction of 2-aminopyridine derivatives with thioureas or α-haloketones under reflux conditions (e.g., ethanol or DMF as solvents) .

- Amide Coupling : Activation of the tetrahydronaphthalene-2-carboxylic acid using reagents like HATU or EDCI, followed by reaction with the thiazole-amine intermediate. Temperature control (0–25°C) and anhydrous conditions are critical to suppress side reactions .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol to achieve >95% purity .

How is the molecular structure of this compound validated experimentally?

- X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and hydrogen-bonding networks. For example, SHELXL software is used for refinement, accounting for twinning (observed in related structures with twin ratios up to 0.643:0.357) .

- Spectroscopy : - and -NMR confirm proton environments and carbon frameworks. Mass spectrometry (HRMS) validates molecular weight .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and optimize 3D conformations for docking studies .

How can reaction yields be optimized during scale-up synthesis?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require strict moisture control to avoid hydrolysis .

- Catalysis : Use of Pd/C or CuI for coupling steps improves efficiency. For example, Ullmann-type couplings achieve >80% yield with 10 mol% CuI at 110°C .

- Continuous Flow Systems : Microreactors reduce reaction times and improve reproducibility for exothermic steps (e.g., cyclization) .

What computational strategies predict its biological target interactions?

- Molecular Docking : AutoDock Vina or Glide simulates binding to targets like CDK7 (a kinase implicated in cancer). The pyridine-thiazole moiety shows π-π stacking with aromatic residues (e.g., Phe residues in ATP-binding pockets) .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, highlighting key hydrogen bonds (e.g., between the carboxamide and Asp86 in CDK7) .

How are contradictions in crystallographic data resolved (e.g., twinning)?

- Twin Refinement : SHELXL’s TWIN/BASF commands model twinning matrices. For example, a twin law of [100 010 101] with a 0.357:0.643 ratio was applied to a related naphthalene-carboxamide structure to improve R-factors from 0.12 to 0.08 .

- High-Resolution Data : Collecting data at synchrotron sources (λ = 0.7–1.0 Å) reduces noise and clarifies electron density maps .

What mechanisms underpin its potential anticancer activity?

- Kinase Inhibition : Structural analogs (e.g., CDK7 inhibitors) bind competitively to ATP pockets, disrupting transcription in cancer cells .

- Apoptosis Induction : Thiazole-containing compounds activate caspase-3/7 pathways, as shown in MTT assays on HeLa cells (IC ~2–5 μM for related derivatives) .

How are impurities managed during synthesis?

- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) identifies byproducts (e.g., uncyclized intermediates) .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) selectively precipitate the product, reducing thiazole dimerization byproducts .

How can inconsistent bioactivity data across assays be addressed?

- Assay Standardization : Use positive controls (e.g., staurosporine for kinase assays) and normalize data to cell viability (via ATP-based luminescence) .

- SAR Analysis : Modify substituents (e.g., fluorination at the tetrahydronaphthalene ring) to enhance potency and clarify trends .

What advanced techniques quantify binding affinity and kinetics?

- SPR (Surface Plasmon Resonance) : Measures real-time values (e.g., 120 nM for CDK7 binding) .

- ITC (Isothermal Titration Calorimetry) : Quantifies enthalpy changes during binding, revealing entropy-driven interactions .

How to resolve discrepancies in cellular vs. enzymatic activity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.